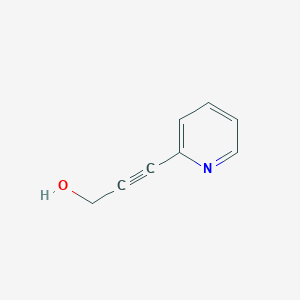

3-(Pyridin-2-yl)prop-2-yn-1-ol

説明

Structure

3D Structure

特性

IUPAC Name |

3-pyridin-2-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTFIWAQYSBSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392884 | |

| Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29768-03-4 | |

| Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yl)prop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Pyridin-2-yl)prop-2-yn-1-ol

Abstract

3-(Pyridin-2-yl)prop-2-yn-1-ol is a heterocyclic building block of significant interest to the chemical and pharmaceutical sciences. Possessing a unique trifecta of functional groups—a coordinating pyridine ring, a rigid acetylenic linker, and a reactive primary propargyl alcohol—this molecule offers a versatile platform for the synthesis of complex molecular architectures. The pyridine moiety, a well-established "privileged structure" in medicinal chemistry, imparts favorable pharmacokinetic properties and provides a key interaction point for biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-(Pyridin-2-yl)prop-2-yn-1-ol, with a focus on its practical utility for researchers in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

3-(Pyridin-2-yl)prop-2-yn-1-ol is typically a light brown to brown solid under ambient conditions, necessitating refrigerated storage to ensure long-term stability.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 29768-03-4 | [2] |

| Molecular Formula | C₈H₇NO | [3] |

| Molecular Weight | 133.15 g/mol | [2] |

| Appearance | Light brown to brown solid | [2] |

| Melting Point | 85 °C | [2] |

| Boiling Point | 125 °C (at 3 Torr) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Predicted pKa | 12.78 ± 0.10 | [2] |

| Predicted XlogP | 0.4 | [3] |

Spectroscopic Characterization

The structural features of 3-(Pyridin-2-yl)prop-2-yn-1-ol give rise to a distinct spectroscopic signature. While experimental spectra should always be used for definitive identification, the expected characteristics are as follows:

-

¹H NMR (Nuclear Magnetic Resonance): The proton spectrum is expected to show four distinct signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.6 ppm). The methylene protons (-CH₂OH) adjacent to the alcohol would appear as a singlet or a triplet (if coupled to the hydroxyl proton) around δ 4.3-4.5 ppm. The hydroxyl proton (-OH) signal is a broad singlet with a chemical shift that is highly dependent on solvent and concentration (typically δ 1.5-5.0 ppm).[4]

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon spectrum will display eight unique signals. The five carbons of the pyridine ring will resonate in the δ 120-150 ppm range. The two acetylenic carbons are characteristic, appearing between δ 80-90 ppm. The methylene carbon (-CH₂OH) is expected in the more upfield region, around δ 50-60 ppm.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band around 3200-3400 cm⁻¹ corresponds to the O-H stretch of the alcohol. A sharp, weak absorption for the internal alkyne C≡C stretch is expected near 2230 cm⁻¹. The pyridine ring C=N and C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the primary alcohol should be visible around 1050 cm⁻¹.[6]

-

MS (Mass Spectrometry): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 133. Key fragmentation would likely involve the loss of water ([M-H₂O]⁺) or the hydroxymethyl radical ([M-CH₂OH]⁺). Predicted collision cross-section (CCS) data for various adducts, such as [M+H]⁺, can be a useful identifier in high-resolution mass spectrometry.[3]

Synthesis and Purification

The most direct and efficient synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol is via a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction .[7] This powerful C-C bond-forming reaction couples a vinyl or aryl halide with a terminal alkyne. In this case, 2-halopyridine (typically 2-bromopyridine) is coupled with propargyl alcohol.

The choice of this methodology is based on its high functional group tolerance, relatively mild reaction conditions, and consistently high yields for sp²-sp carbon bond formation.[8][9] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) cocatalyst is crucial for activating the alkyne via the formation of a copper(I) acetylide intermediate.[7]

Detailed Experimental Protocol (Sonogashira Coupling)

Trustworthiness in synthesis relies on robust and reproducible protocols. This procedure is adapted from established methods for heteroaromatic Sonogashira couplings.[10]

-

Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (e.g., 0.03 equiv) and CuI (e.g., 0.03 equiv).

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Et₃N). To this stirring suspension, add 2-bromopyridine (1.0 equiv) followed by the dropwise addition of propargyl alcohol (1.2 equiv). The choice of an amine like triethylamine (Et₃N) is critical as it serves both as the base to deprotonate the alkyne and to neutralize the HBr formed during the reaction.[10]

-

Reaction: Heat the reaction mixture to a temperature between 60-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2-bromopyridine is consumed (typically 4-8 hours).

-

Workup: Upon completion, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove catalyst residues and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 3-(pyridin-2-yl)prop-2-yn-1-ol as a solid.

Chemical Reactivity and Derivatization

The synthetic value of 3-(pyridin-2-yl)prop-2-yn-1-ol stems from the orthogonal reactivity of its three functional groups. This allows for selective transformations, making it a versatile intermediate.

Reactions at the Hydroxyl Group

-

Oxidation: The primary alcohol is readily oxidized to the corresponding aldehyde, 3-(pyridin-2-yl)prop-2-ynal , a valuable α,β-unsaturated carbonyl compound. Manganese dioxide (MnO₂) is a preferred reagent for this transformation as it selectively oxidizes allylic and propargylic alcohols without affecting the alkyne or pyridine ring.

-

Conversion to Leaving Groups: The hydroxyl group is a poor leaving group for nucleophilic substitution. It can be activated by conversion to a sulfonate ester (e.g., tosylate or mesylate) by reaction with TsCl or MsCl in the presence of pyridine.[11] This transforms the -OH into a good leaving group, enabling Sₙ2 reactions with a wide range of nucleophiles. Alternatively, treatment with thionyl chloride (SOCl₂) converts the alcohol to the corresponding propargyl chloride.[11]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 3-(pyridin-2-yl)prop-2-yn-1-ol (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-PHENYL-2-PROPYN-1-OL(1504-58-1) IR Spectrum [chemicalbook.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 3-(Pyridin-2-yl)prop-2-yn-1-ol (CAS: 29768-03-4)

3-(Pyridin-2-yl)prop-2-yn-1-ol is a key heterocyclic compound that serves as a versatile building block for researchers in synthetic organic chemistry and drug discovery. Its structure uniquely combines three critical functional moieties: a pyridine ring, a propargyl alcohol, and an internal alkyne. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous natural products and FDA-approved drugs due to its ability to engage in crucial biological interactions.[1][2][3] The propargyl alcohol and alkyne functionalities provide reactive handles for a wide array of synthetic transformations, including oxidation, reduction, and, most notably, carbon-carbon bond-forming cross-coupling and cycloaddition reactions.

This guide provides a senior application scientist's perspective on the synthesis, properties, reactivity, and applications of this compound, with a focus on the practical causality behind experimental choices and its potential in modern drug development programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research. The key identifiers and properties for 3-(Pyridin-2-yl)prop-2-yn-1-ol are summarized below.

| Property | Value | Source |

| CAS Number | 29768-03-4 | [4] |

| Molecular Formula | C₈H₇NO | [5][6] |

| Molecular Weight | 133.15 g/mol | [6] |

| Exact Mass | 133.05276 Da | [5] |

| IUPAC Name | 3-(pyridin-2-yl)prop-2-yn-1-ol | [5] |

| Synonyms | 3-(2-pyridinyl)-2-propyn-1-ol | [7] |

| Physical Form | Solid | [8] |

| InChIKey | JBTFIWAQYSBSEZ-UHFFFAOYSA-N | [5][6] |

Spectroscopic Signature

While experimental spectra are best acquired on a case-by-case basis, a predictive analysis based on the compound's structure provides a reliable reference for characterization.[9] The solvent environment can significantly influence the chemical shifts of labile protons, such as the hydroxyl proton.[10]

| Predicted ¹H NMR | Shift (δ, ppm) | Multiplicity | Assignment |

| Pyridine Protons | 7.2 - 8.6 | Multiplets | 4H, aromatic |

| Methylene Protons | ~4.4 | Singlet/Triplet | 2H, -CH ₂-OH |

| Hydroxyl Proton | Variable (broad) | Singlet | 1H, -OH |

| Predicted ¹³C NMR | Shift (δ, ppm) | Assignment |

| Pyridine Carbons | 122 - 150 | 5 distinct signals |

| Alkyne Carbons | 80 - 95 | C≡C |

| Methylene Carbon | ~51 | C H₂-OH |

| Key IR Absorptions | Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch | 3200-3600 (broad) | Alcohol |

| C≡C Stretch | 2100-2260 (weak) | Alkyne |

| C=N, C=C Stretch | 1580-1610 | Pyridine Ring |

Synthesis via Sonogashira Cross-Coupling

The most direct and efficient synthesis of 3-(pyridin-2-yl)prop-2-yn-1-ol involves the Sonogashira cross-coupling reaction.[11] This powerful method forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an sp²-hybridized carbon (2-halopyridine).[12][13] The reaction is prized for its mild conditions and high tolerance for various functional groups, making it a cornerstone of modern organic synthesis.[11][14]

Mechanism and Rationale

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11]

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the 2-halopyridine to form a Pd(II) complex.

-

Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne (propargyl alcohol) in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate.[13] The base is crucial as it deprotonates the alkyne and neutralizes the hydrogen halide formed during the reaction.[13]

-

Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 3-(pyridin-2-yl)prop-2-yn-1-ol, and regenerate the Pd(0) catalyst.

Step-by-Step Experimental Protocol

This protocol is adapted from standard procedures for Sonogashira couplings of heteroaromatic halides.[13]

-

Inert Atmosphere : To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Solvent and Reagents : Place the flask under an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous, deoxygenated solvent (e.g., THF or DMF), followed by 2-bromopyridine (1.0 equiv.) and an amine base such as triethylamine (2.0 equiv.).

-

Alkyne Addition : Stir the mixture and then add propargyl alcohol (1.1-1.2 equiv.) dropwise.

-

Reaction : Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(pyridin-2-yl)prop-2-yn-1-ol.

Reactivity and Synthetic Potential

The true value of 3-(pyridin-2-yl)prop-2-yn-1-ol lies in its potential for derivatization, offering multiple pathways to novel and complex molecules.

The Alkyne as a Linchpin: Click Chemistry

The terminal alkyne functionality makes this molecule an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[15][16] This reaction is exceptionally efficient and bio-orthogonal, allowing for the covalent linking of the pyridinylalkynol scaffold to molecules bearing an azide group (e.g., peptides, polymers, or fluorescent probes) to form a stable 1,2,3-triazole ring.[15][17] This has profound implications for bioconjugation, materials science, and fragment-based drug discovery.[15][17]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, known for its presence in drugs targeting a vast range of diseases, including cancers and central nervous system disorders.[1][2][3] Pyridine and its derivatives, such as pyridinones, can act as hydrogen bond acceptors/donors and bioisosteres for other aromatic systems, making them highly effective at interacting with biological targets like enzymes and receptors.[18][19][20][21]

3-(Pyridin-2-yl)prop-2-yn-1-ol serves as a valuable starting point for generating libraries of novel compounds for high-throughput screening. The rigid alkyne linker can position the pyridine core and other appended functionalities in specific spatial orientations within a target's binding pocket. For example, derivatives of this scaffold could be explored as:

-

Kinase Inhibitors : The pyridine nitrogen can form critical hydrogen bonds with the hinge region of many kinases.[18][19]

-

Enzyme Inhibitors : Many pyridine-based drugs function by inhibiting clinically important enzymes.[3]

-

CNS-Active Agents : The pyridine scaffold is prevalent in alkaloids and synthetic compounds with activity in the central nervous system.[1]

The ability to easily link this scaffold to other pharmacophores via click chemistry further enhances its utility, allowing for the rapid assembly of complex and potentially highly potent drug candidates.

Conclusion

3-(Pyridin-2-yl)prop-2-yn-1-ol is more than a simple chemical; it is a strategically designed building block that offers a confluence of desirable features for the modern researcher. Its efficient synthesis via the Sonogashira coupling, combined with the versatile reactivity of its alkyne and alcohol groups, provides a robust platform for synthetic exploration. For drug development professionals, its pyridine core represents a proven pharmacophore, while the alkyne handle opens the door to modular drug design through click chemistry. This combination of synthetic accessibility and strategic functionality ensures that 3-(pyridin-2-yl)prop-2-yn-1-ol will remain a highly relevant and valuable tool in the pursuit of novel materials and therapeutics.

References

-

PubChem. 3-(Pyridin-2-YL)propanal | C8H9NO | CID 11400798. [Link]

-

Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]

-

PubChem. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292. [Link]

-

PubChemLite. 3-(pyridin-2-yl)prop-2-yn-1-ol. [Link]

-

SpectraBase. 3-(2-Pyridinyl)-2-propyn-1-ol - Spectra. [Link]

-

PubChem. 3-(2-Pyridyl)-2-propen-1-ol. [Link]

-

O'Hagan, D. Pyridine alkaloids with activity in the central nervous system. Natural Product Reports - PMC. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

PubChem. 3-Pyridin-2-ylbut-1-yn-1-ol. [Link]

-

Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry. [Link]

-

Elangovan, A., Wang, Y., & Ho, T. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

-

PubChem. 3-(Pyridin-2-yl)propan-1-amine. [Link]

-

PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

-

Preprints.org. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential. [Link]

-

ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

-

Wikipedia. Click chemistry. [Link]

-

PubChem. 3-(Pyridin-3-yl)prop-2-yn-1-amine hydrochloride | C8H9ClN2. [Link]

-

PubMed. Pyridones in drug discovery: Recent advances. [Link]

-

PubChem. 3-(Pyridin-3-yl)prop-2-yn-1-amine | C8H8N2. [Link]

-

ResearchGate. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

ChemSynthesis. 1-phenyl-3-pyridin-2-ylpropan-1-ol. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 3-Phenyl-2-propyn-1-ol: Synthesis, Properties & Industrial Applications. [Link]

-

MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

Chemistry Stack Exchange. Prop-2-yn-1-ol NMR spectrum differences. [Link]

-

PubMed Central. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [Link]

-

MDPI. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. [Link]

-

Wikipedia. Propargyl alcohol. [Link]

-

DeForest, C. & Anseth, K. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. Nature Materials. [Link]

-

Organic Syntheses. N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. [Link]

-

ResearchGate. New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives. [Link]

-

PubMed Central. 1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. [Link]

Sources

- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. combi-blocks.com [combi-blocks.com]

- 5. PubChemLite - 3-(pyridin-2-yl)prop-2-yn-1-ol (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-(2-PYRIDINYL)-2-PROPYN-1-OL | 29768-03-4 [chemicalbook.com]

- 8. 3-(4-Pyridyl)-2-propyn-1-ol | 93524-95-9 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Click chemistry - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 19. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Pyridin-2-yl)prop-2-yn-1-ol: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(pyridin-2-yl)prop-2-yn-1-ol, a heterocyclic propargyl alcohol of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its molecular structure, IUPAC nomenclature, and key physicochemical properties. A detailed, field-proven protocol for its synthesis via the Sonogashira cross-coupling reaction is presented, with an emphasis on the mechanistic rationale behind the selection of catalysts and reaction conditions. The guide further provides an expert analysis of the compound's expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, based on established chemical principles and data from analogous structures. Finally, the chemical reactivity of its constituent functional groups—the pyridine ring, the alkyne, and the primary alcohol—is explored, highlighting its potential as a versatile building block for the development of novel therapeutics and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this valuable chemical entity.

Molecular Structure and Physicochemical Properties

3-(Pyridin-2-yl)prop-2-yn-1-ol is a bifunctional organic molecule featuring a pyridine ring linked to a propargyl alcohol moiety. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts basicity and unique electronic properties, rendering it a common scaffold in pharmacologically active compounds. The propargyl alcohol group provides a rigid three-carbon linker and two reactive sites: a terminal alkyne and a primary alcohol, making it a highly versatile synthetic intermediate.

The formal IUPAC name for this compound is 3-(pyridin-2-yl)prop-2-yn-1-ol . Its structure consists of a pyridine ring substituted at the 2-position with a prop-2-yn-1-ol group.

Figure 1: 2D Chemical Structure of 3-(Pyridin-2-yl)prop-2-yn-1-ol

The key physicochemical properties of the molecule are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 29768-03-4 | [1] |

| Molecular Formula | C₈H₇NO | |

| Molecular Weight | 133.15 g/mol | [2] |

| Monoisotopic Mass | 133.05276 Da | [3] |

| Appearance | Light brown to brown solid | |

| Melting Point | 85 °C | [4] |

| Boiling Point | 125 °C @ 3 Torr | [4] |

| Predicted pKa | 12.78 ± 0.10 | [4] |

| Predicted XlogP | 0.4 | [3] |

Synthesis and Purification: The Sonogashira Coupling Approach

The most efficient and widely adopted method for synthesizing aryl- and heteroaryl-substituted alkynes is the Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For 3-(pyridin-2-yl)prop-2-yn-1-ol, the synthesis involves the coupling of a 2-halopyridine (typically 2-bromopyridine or 2-iodopyridine) with propargyl alcohol.

Mechanistic Rationale

The catalytic cycle of the Sonogashira reaction is a well-established, synergistic process involving both palladium and copper(I) catalysts (see Figure 2).[5][6]

-

Palladium Cycle : The cycle begins with the active Pd(0) species undergoing oxidative addition with the 2-halopyridine to form a Pd(II) complex.

-

Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne (propargyl alcohol) in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

-

Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 3-(pyridin-2-yl)prop-2-yn-1-ol, and regenerate the active Pd(0) catalyst.

The amine base serves a dual purpose: it deprotonates the alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide byproduct generated during the reaction.[6]

Caption: Figure 2. Simplified Catalytic Cycles in Sonogashira Coupling.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. All operations should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Reagents & Materials:

-

2-Bromopyridine (1.0 equiv)

-

Propargyl alcohol (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous THF via syringe, followed by triethylamine. Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.

-

Add 2-bromopyridine (1.0 equiv) via syringe, followed by the dropwise addition of propargyl alcohol (1.5 equiv).

-

Heat the reaction mixture to 60-65 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromopyridine is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford 3-(pyridin-2-yl)prop-2-yn-1-ol as a solid.

Caption: Figure 3. Experimental Workflow for Synthesis.

Spectroscopic Characterization

Disclaimer: The following spectroscopic data are predicted based on established principles and analysis of structurally similar compounds, as a complete, published experimental dataset was not available in the cited literature. These predictions serve as a reliable guide for characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, and the hydroxyl proton.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |

| H-6 (Pyridine) | 8.5 - 8.6 | d | ~4.5 | Adjacent to N and deshielded. |

| H-4 (Pyridine) | 7.7 - 7.8 | td | ~7.7, 1.8 | Triplet of doublets due to coupling with H-3/H-5 and H-6. |

| H-5 (Pyridine) | 7.4 - 7.5 | d | ~7.8 | Coupled to H-4 and H-6. |

| H-3 (Pyridine) | 7.2 - 7.3 | ddd | ~7.5, 4.8, 1.0 | Coupled to H-4, H-5, and H-6. |

| -CH₂- | ~4.5 | s | - | Methylene protons adjacent to alkyne and oxygen. |

| -OH | Variable | br s | - | Chemical shift is concentration and solvent dependent.[] |

¹³C NMR Spectroscopy

The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The alkyne carbons are particularly characteristic.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2 (Pyridine) | ~143 | Carbon attached to the alkyne, deshielded. |

| C-6 (Pyridine) | ~150 | Carbon adjacent to nitrogen. |

| C-4 (Pyridine) | ~137 | Aromatic CH. |

| C-5 (Pyridine) | ~127 | Aromatic CH. |

| C-3 (Pyridine) | ~123 | Aromatic CH. |

| C≡C-Py | ~90 | Sp-hybridized carbon attached to the pyridine ring. |

| C≡C-CH₂ | ~82 | Sp-hybridized carbon attached to the methylene group. |

| -CH₂OH | ~51 | Sp³-hybridized carbon of the hydroxymethyl group.[8] |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| O-H (Alcohol) | 3200 - 3400 | Broad, Strong | Stretching |

| C-H (Aromatic) | 3050 - 3150 | Medium | Stretching |

| C≡C (Alkyne) | 2220 - 2260 | Medium, Sharp | Stretching |

| C=N, C=C (Pyridine) | 1580 - 1610 | Strong | Ring Stretching |

| C-O (Alcohol) | 1050 - 1150 | Strong | Stretching |

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to be readily detected in positive ion mode.

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 134.0600 | Protonated molecule.[3] |

| [M+Na]⁺ | 156.0420 | Sodium adduct.[3] |

| [M+H-H₂O]⁺ | 116.0500 | Loss of water from the protonated molecule.[3] |

The primary fragmentation pathway in electron ionization (EI) would likely involve the loss of the hydroxymethyl radical (•CH₂OH), leading to a significant fragment at m/z 102.

Chemical Reactivity and Derivatization

3-(Pyridin-2-yl)prop-2-yn-1-ol is a valuable building block due to its three distinct reactive sites, allowing for sequential and orthogonal chemical modifications.

Caption: Figure 4. Potential Synthetic Transformations.

-

Reactivity of the Propargyl Alcohol: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents like manganese dioxide (MnO₂) or Jones reagent. It can also undergo esterification with acyl chlorides or anhydrides, and etherification, for instance, via the Williamson ether synthesis after deprotonation.[9]

-

Reactivity of the Alkyne: The internal alkyne is a versatile functional group. It can undergo hydration to form a ketone, participate in various cycloaddition reactions, and engage in further metal-catalyzed coupling reactions. The rigidity of the alkyne linker is often exploited in the design of molecular probes and ligands.

-

Reactivity of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and basic. It can be oxidized to a pyridine-N-oxide or alkylated to form a quaternary pyridinium salt, modifications that can significantly alter the electronic properties and solubility of the molecule.[10]

Applications in Research and Drug Discovery

The pyridine moiety is considered a "privileged scaffold" in medicinal chemistry. Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions allows it to bind to a wide range of biological targets.[11][12] Consequently, pyridine derivatives have found applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[12][13]

3-(Pyridin-2-yl)prop-2-yn-1-ol serves as an ideal starting material for generating libraries of novel compounds for drug discovery.

-

As a Bioisostere: The pyridine ring can act as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and aqueous solubility.[12]

-

As a Rigid Linker: The propargyl group provides a rigid, linear linker to connect the pyridine pharmacophore to other functional groups or molecular fragments. This is a key strategy in fragment-based drug design (FBDD) to explore the binding pockets of target proteins.

-

As a Synthetic Handle: The terminal alcohol provides a convenient attachment point for further elaboration. For instance, it can be linked to other bioactive molecules, solubilizing groups, or fluorescent tags. The conversion of the alcohol to other functionalities (as described in Section 4.0) opens up a vast chemical space for the synthesis of new chemical entities (NCEs).

While specific biological activities for the title compound are not widely reported, its structural motifs are present in numerous advanced intermediates for biologically active molecules. Its value lies not as an end-product, but as a versatile and powerful building block for constructing more complex molecular architectures.[14]

Conclusion

3-(Pyridin-2-yl)prop-2-yn-1-ol is a chemical compound of considerable synthetic utility. Its straightforward synthesis via the robust Sonogashira coupling makes it readily accessible. The presence of three distinct, orthogonally reactive functional groups—the pyridine nitrogen, the alkyne, and the hydroxyl group—provides chemists with a powerful platform for molecular design and construction. For professionals in drug discovery, this molecule represents a valuable starting point for the creation of compound libraries targeting a diverse array of biological systems, leveraging the privileged nature of the pyridine scaffold. This guide serves as a foundational resource for the synthesis, characterization, and strategic application of this versatile building block.

References

[3] PubChem. 3-(pyridin-2-yl)prop-2-yn-1-ol. National Center for Biotechnology Information. Available at: [Link]

[5] Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

[6] Wikipedia. Sonogashira coupling. Available at: [Link]

[] Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

[8] SpectraBase. 3-(2-Pyridinyl)-2-propyn-1-ol. Wiley-VCH GmbH. Available at: [Link]

[9] Vasilevsky, S. F., & El-Shenawy, A. M. (2019). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Asian Journal of Organic Chemistry, 8(10), 1656-1683. Available at: [Link]

[11] Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at: [Link]

[12] Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

[13] Marinescu, M., & Chiscov, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4847. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. preprints.org [preprints.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 14. openaccessjournals.com [openaccessjournals.com]

Spectroscopic Characterization of 3-(Pyridin-2-yl)prop-2-yn-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 3-(Pyridin-2-yl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of this data is grounded in the analysis of its constituent structural fragments, 2-ethynylpyridine and propargyl alcohol, providing a robust framework for its characterization.

Introduction

3-(Pyridin-2-yl)prop-2-yn-1-ol is a bifunctional molecule that incorporates a pyridine ring, a common motif in pharmacologically active compounds, and a propargyl alcohol moiety, a versatile building block in organic synthesis. Accurate characterization of this compound is paramount for its application in medicinal chemistry and materials science. This guide offers a detailed spectroscopic profile to aid in its unambiguous identification and to provide insights into its electronic and structural properties. While direct experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related compounds to provide a reliable predicted spectroscopic profile.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 3-(Pyridin-2-yl)prop-2-yn-1-ol. These predictions are based on the known spectroscopic properties of 2-ethynylpyridine and propargyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-(Pyridin-2-yl)prop-2-yn-1-ol are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons of the propargyl group, and the hydroxyl proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.6 | Doublet | ~4.0 |

| H-4 (Pyridine) | ~7.7 | Triplet of doublets | ~7.7, 1.8 |

| H-5 (Pyridine) | ~7.5 | Doublet of triplets | ~7.8, 1.1 |

| H-3 (Pyridine) | ~7.2 | Doublet of doublets | ~7.5, 4.9 |

| -CH₂- | ~4.4 | Singlet | - |

| -OH | Variable (broad singlet) | - | - |

Causality of Predicted ¹H NMR Chemical Shifts:

-

Pyridine Protons (H-3 to H-6): The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the anisotropic effect of the aromatic ring current. H-6, being closest to the nitrogen, is the most deshielded. The predicted values are based on data for 2-substituted pyridines[1][2].

-

Methylene Protons (-CH₂-): The methylene protons are adjacent to an oxygen atom and a triple bond, both of which are deshielding. Their chemical shift is predicted to be around 4.4 ppm, similar to that observed in propargyl alcohol[3][4][5][6].

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~142 |

| C-6 (Pyridine) | ~150 |

| C-4 (Pyridine) | ~136 |

| C-5 (Pyridine) | ~127 |

| C-3 (Pyridine) | ~123 |

| -C≡ | ~87 |

| ≡C- | ~84 |

| -CH₂- | ~51 |

Causality of Predicted ¹³C NMR Chemical Shifts:

-

Pyridine Carbons (C-2 to C-6): The chemical shifts of the pyridine carbons are characteristic of aromatic systems, with C-2 and C-6 being the most deshielded due to their proximity to the nitrogen atom. These predictions are informed by data on 2-substituted pyridines[7][8].

-

Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the alkyne typically resonate in the range of 65-90 ppm[9][10][11]. Their exact chemical shifts are influenced by the substituents.

-

Methylene Carbon (-CH₂-): The methylene carbon, being attached to an oxygen atom, is deshielded and is expected to appear around 51 ppm, similar to the methylene carbon in propargyl alcohol[12][13][14].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 3-(Pyridin-2-yl)prop-2-yn-1-ol are listed below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C≡C stretch (alkyne) | 2100-2260 | Weak to medium |

| C=N, C=C stretch (pyridine ring) | 1400-1600 | Medium to strong |

| C-O stretch (alcohol) | 1000-1260 | Strong |

Interpretation of Predicted IR Absorption Bands:

-

O-H Stretch: The broad and strong absorption in the 3200-3600 cm⁻¹ region is a characteristic feature of the hydroxyl group involved in hydrogen bonding[15][16][17][18][19].

-

Aromatic C-H Stretch: The absorption in the 3000-3100 cm⁻¹ range is typical for C-H stretching vibrations in aromatic rings.

-

Alkyne C≡C Stretch: A weak to medium intensity band is expected in the 2100-2260 cm⁻¹ region for the carbon-carbon triple bond stretch[10].

-

Pyridine Ring Stretches: The absorptions in the 1400-1600 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridine ring.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 134.0600 | Molecular ion plus a proton |

| [M+Na]⁺ | 156.0420 | Molecular ion plus a sodium ion |

| [M]⁺˙ | 133.0528 | Molecular ion |

Interpretation of Predicted Mass Spectrum:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z of approximately 133.0528, corresponding to the molecular weight of the compound (C₈H₇NO).

-

Common Adducts: In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺) are commonly observed.

-

Fragmentation: The fragmentation pattern would likely involve the loss of small molecules such as water (H₂O) from the alcohol, or cleavage of the propargylic bond. The fragmentation of the pyridine ring would also contribute to the spectrum. The mass spectrum of propargyl alcohol shows a prominent peak for the molecular ion[20][21][22][23]. Similarly, 2-ethynylpyridine also shows a strong molecular ion peak[24][25][26].

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-(Pyridin-2-yl)prop-2-yn-1-ol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

-

Instrument Setup:

-

Place the sample in the spectrometer's sample compartment.

-

Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Instrument Setup:

-

Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

-

Data Processing:

-

The instrument software will process the data and display the mass spectrum.

-

Identify the molecular ion peak and any adducts or fragment ions.

-

Visualizations

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Experimental Workflow for IR Analysis

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of 3-(Pyridin-2-yl)prop-2-yn-1-ol. By leveraging data from its constituent fragments, we have established a robust set of expected NMR, IR, and MS data. This information, coupled with the provided experimental protocols, will be invaluable for the synthesis, purification, and characterization of this and related compounds. As research into novel pyridine and propargyl alcohol derivatives continues to expand, this guide serves as a foundational resource for scientists in the field.

References

-

ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... Retrieved from [Link]

-

AIP Publishing. (2023). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. Retrieved from [Link]

-

AIP Publishing. (2023). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. Retrieved from [Link]

-

ACS Publications. (2000). Identification of Metabolites of [1,2,3-¹³C]Propargyl Alcohol in Rat Urine by ¹³C NMR and Mass Spectrometry. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]

-

NIST. (n.d.). Propargyl alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectra of propargylic alcohol, n-BuNH2 with and without CuI/[P4444][Im] catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra for propargyl alcohol embedded in helium nanodroplets... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-Ethynyl pyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-Ethynyl pyridine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

NIST. (n.d.). Propargyl alcohol, TMS derivative. Retrieved from [Link]

-

ACS Publications. (1968). Proton magnetic resonance spectra of several 2-substituted pyridines. Retrieved from [Link]

-

NIST. (n.d.). Propargyl alcohol. Retrieved from [Link]

-

ACS Publications. (1968). Proton magnetic resonance spectra of several 2-substituted pyridines. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). Propargylalcohol. Retrieved from [Link]

-

SpectraBase. (n.d.). Propargylalcohol. Retrieved from [Link]

-

PubChem. (n.d.). Propargyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). 300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b)... Retrieved from [Link]

-

Supporting Information. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Retrieved from [Link]

-

NIST. (n.d.). Propargyl alcohol. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

ACS Publications. (1970). Spectroscopic studies of isotopically substituted 2-pyridones. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (n.d.). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Propargyl alcohol(107-19-7) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 8. 2-Ethylpyridine(100-71-0) 13C NMR spectrum [chemicalbook.com]

- 9. Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.pdx.edu [web.pdx.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Propargyl alcohol(107-19-7) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. Propargyl alcohol(107-19-7) IR Spectrum [m.chemicalbook.com]

- 19. Propargyl alcohol [webbook.nist.gov]

- 20. Propargyl alcohol [webbook.nist.gov]

- 21. Propargyl alcohol(107-19-7) MS spectrum [chemicalbook.com]

- 22. spectrabase.com [spectrabase.com]

- 23. Propargyl alcohol [webbook.nist.gov]

- 24. spectrabase.com [spectrabase.com]

- 25. 2-Ethynyl pyridine [webbook.nist.gov]

- 26. 2-Ethynyl pyridine [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(Pyridin-2-yl)prop-2-yn-1-ol

Abstract

Introduction: The Structural Significance of 3-(Pyridin-2-yl)prop-2-yn-1-ol

The molecule 3-(Pyridin-2-yl)prop-2-yn-1-ol is a heterocyclic compound of significant interest in several fields of chemical research. Its structure is a conjugate of three key functional moieties:

-

A Pyridine Ring: A nitrogen-containing aromatic heterocycle that is a cornerstone in medicinal chemistry and coordination chemistry. Its nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metals.

-

An Alkyne Linker: A rigid, linear triple bond that provides defined spatial separation between the pyridine and alcohol groups. Alkynes are crucial in "click" chemistry and as precursors for a variety of organic transformations.

-

A Propargyl Alcohol: A primary alcohol adjacent to an alkyne, a versatile functional group for further chemical modification, including oxidation to the corresponding aldehyde or esterification.

The synthesis of such molecules often involves metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling between a halopyridine and propargyl alcohol.[1] Accurate structural verification is paramount to confirm the success of such syntheses and to characterize the final product. NMR spectroscopy is the primary tool for this purpose, offering unambiguous confirmation of the molecular framework through the analysis of proton and carbon chemical environments.

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR spectra is foundational to accurate structural analysis. The following protocol describes a standard, field-proven methodology for obtaining ¹H and ¹³C NMR spectra for a small organic molecule like 3-(Pyridin-2-yl)prop-2-yn-1-ol.

Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will introduce extraneous signals that complicate spectral interpretation. Purification is typically achieved via column chromatography or recrystallization.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals with the expected proton resonances. Chloroform-d (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds. For compounds with exchangeable protons (like the hydroxyl proton), DMSO-d₆ can be used to observe these signals more reliably.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining excellent signal-to-noise in both ¹H and ¹³C spectra on modern spectrometers.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.[2]

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Acquisition Time (AQ): ~4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

-

Number of Scans (NS): 8-16 scans.

-

Spectral Width (SW): 0-12 ppm.

For ¹³C{¹H} NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to produce a spectrum of singlets.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.

-

Spectral Width (SW): 0-220 ppm.

This systematic approach ensures that the collected data is reliable and internally consistent, forming a self-validating dataset for analysis.

Predicted Spectral Analysis and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-(Pyridin-2-yl)prop-2-yn-1-ol. The predictions are based on established chemical shift theory and data from analogous compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 3-(Pyridin-2-yl)prop-2-yn-1-ol are numbered as shown below. This numbering scheme will be used throughout the analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum is expected to show seven distinct signals corresponding to the seven unique proton environments.

Table 1: Predicted ¹H NMR Data for 3-(Pyridin-2-yl)prop-2-yn-1-ol

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Cited Analogs |

| H⁶ | 8.55 - 8.65 | ddd | J(H⁶-H⁵) ≈ 4.8, J(H⁶-H⁴) ≈ 1.8, J(H⁶-H³) ≈ 0.9 | The proton alpha to the nitrogen is the most deshielded in the pyridine ring.[3] |

| H⁴ | 7.65 - 7.75 | td | J(H⁴-H³) = J(H⁴-H⁵) ≈ 7.7, J(H⁴-H⁶) ≈ 1.8 | Deshielded due to its position on the aromatic ring. |

| H³ | 7.45 - 7.55 | d | J(H³-H⁴) ≈ 7.7 | Shielded relative to H⁴ due to distance from nitrogen. |

| H⁵ | 7.20 - 7.30 | ddd | J(H⁵-H⁴) ≈ 7.7, J(H⁵-H⁶) ≈ 4.8, J(H⁵-H³) ≈ 1.0 | Shielded relative to H⁴ and coupled to three other protons. |

| H⁹ | 4.50 - 4.60 | s | - | Methylene protons adjacent to an alkyne and an oxygen atom. Analogous to 3-phenylprop-2-yn-1-ol (δ 4.49).[4] |

| H¹⁰ | 2.0 - 3.5 | br s | - | The hydroxyl proton signal is broad and its chemical shift is highly dependent on concentration and solvent. |

Causality of Predicted Shifts:

-

Pyridine Protons (H³-H⁶): The chemical shifts of pyridine protons are well-established. The H⁶ proton, being ortho to the electronegative nitrogen, experiences the strongest deshielding effect and appears furthest downfield.[3] The H⁴ proton is next, followed by H³ and H⁵, which are in more electron-rich positions. The coupling constants are characteristic of a 2-substituted pyridine ring system.

-

Methylene Protons (H⁹): The -CH₂- group is deshielded by the adjacent oxygen atom. The alkyne moiety also exerts a deshielding effect. In similar propargyl alcohols, this signal typically appears as a singlet around δ 4.5 ppm.[4] Long-range coupling to the pyridine protons is possible but likely too small to be resolved.

-

Hydroxyl Proton (H¹⁰): The chemical shift of the -OH proton is variable due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected to be a broad singlet at a relatively upfield position.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals for the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 3-(Pyridin-2-yl)prop-2-yn-1-ol

| Carbon | Predicted δ (ppm) | Rationale & Cited Analogs |

| C⁶ | 149.5 - 150.5 | The carbon atom ortho to the nitrogen is the most deshielded aromatic carbon.[5] |

| C² | 142.5 - 143.5 | The ipso-carbon attached to the alkyne group. |

| C⁴ | 136.0 - 137.0 | Aromatic CH carbon. |

| C⁵ | 127.0 - 128.0 | Aromatic CH carbon. |

| C³ | 122.5 - 123.5 | Aromatic CH carbon, typically the most shielded in the pyridine ring. |

| C⁷ | 85.0 - 86.0 | Alkyne carbon attached to the pyridine ring. |

| C⁸ | 84.0 - 85.0 | Alkyne carbon attached to the methylene group. |

| C⁹ | 51.0 - 52.0 | Methylene carbon attached to oxygen, significantly shielded compared to aromatic carbons. |

Causality of Predicted Shifts:

-

Pyridine Carbons (C²-C⁶): The chemical shifts follow a predictable pattern based on the electron density of the aromatic ring. C² and C⁶, being adjacent to the nitrogen, are the most deshielded. C⁴ is also significantly deshielded, while C³ and C⁵ are relatively shielded.[5]

-

Alkyne Carbons (C⁷, C⁸): The sp-hybridized carbons of the alkyne typically resonate in the δ 70-90 ppm range. The carbon attached to the aromatic ring (C⁷) is expected to be slightly more deshielded than the one attached to the CH₂ group (C⁸).

-

Methylene Carbon (C⁹): This sp³-hybridized carbon is directly attached to an electronegative oxygen atom, causing it to appear downfield relative to a standard alkane but significantly upfield from the sp² and sp carbons. Its predicted shift is based on data for propargyl alcohol itself and its derivatives.

Structural Elucidation Workflow

The definitive assignment of the ¹H and ¹³C NMR spectra would involve a series of two-dimensional (2D) NMR experiments. This workflow provides a logical pathway from raw data to a fully assigned structure.

-

COSY (Correlation Spectroscopy): Would confirm the H-H coupling network within the pyridine ring (H³-H⁴-H⁵-H⁶).

-

HSQC (Heteronuclear Single Quantum Coherence): Would unambiguously link each proton to its directly attached carbon (e.g., H³ to C³, H⁹ to C⁹).

-

HMBC (Heteronuclear Multiple Bond Correlation): Would be crucial for assigning the quaternary carbons and linking the fragments. Key correlations would be expected from the H⁹ protons to the alkyne carbons (C⁸ and C⁷) and from the pyridine protons (H³) to the alkyne carbon C⁷.

Conclusion

This technical guide provides a detailed, predictive framework for understanding the ¹H and ¹³C NMR spectra of 3-(Pyridin-2-yl)prop-2-yn-1-ol. By leveraging foundational principles and data from closely related, documented structures, we have established the expected chemical shifts and coupling patterns. The analysis highlights the distinct spectral regions for the aromatic, alkyne, and aliphatic moieties, providing a clear roadmap for interpretation. The included experimental protocol and elucidation workflow offer a robust system for any researcher aiming to acquire and analyze NMR data for this compound or structurally similar molecules. This guide serves as an authoritative reference for scientists and professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

References

-

PubChem. 3-(2-Pyridyl)-2-propen-1-ol. National Center for Biotechnology Information. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz).[Link]

-

SpectraBase. 3-[5-(Pyridin-3-yl)-2-thienyl]prop-2-yn-1-ol. John Wiley & Sons, Inc. [Link]

-

ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.[Link]

-

Gunda, G. E., et al. Superelectrophilic Nazarov Cyclizations with N-Heterocycles. University of North Texas. [Link]

-

Rezaeimanesh, F., Bakherad, M., & Nasr-Isfahani, H. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research. [Link]

-

PubChem. 3-(pyridin-2-yl)prop-2-yn-1-ol. National Center for Biotechnology Information. [Link]

-

Bogan, A. A., et al. Synthetic Access to Functionalized Dipolarophiles of Lewis Basic Complexant Scaffolds through Sonogashira Cross-Coupling. ACS Omega. [Link]

-

Beilstein Journals. Supporting Information A diastereoselective approach to axially chiral biaryls via electrochemically enabled cyclization cascade.[Link]

-

Li, D., et al. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules. [Link]

-

PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol. National Center for Biotechnology Information. [Link]

-

Amazon Web Services. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives.[Link]

-

Kim, S., et al. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. International Journal of Molecular Sciences. [Link]

-

ResearchGate. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.[Link]

-

ResearchGate. Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.[Link]

-

PubChem. (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

SpectraBase. 3-(2-Pyridinyl)-2-propyn-1-ol - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. [Link]

-

Gicquel, M., et al. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm. [Link]

-

Chinchilla, R. & Nájera, C. Recent Advances in Sonogashira Reactions. Chemical Society Reviews. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results for '3'.[Link]

-

Gudžytė, D., et al. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank. [Link]

-

SpectraBase. 4-(Pyridin-3'-yl)but-3-yn-1-ol - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

Physical properties of 3-(Pyridin-2-yl)prop-2-yn-1-ol (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 3-(Pyridin-2-yl)prop-2-yn-1-ol

Introduction

3-(Pyridin-2-yl)prop-2-yn-1-ol (CAS No. 29768-03-4) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a pyridine ring, a rigid propargyl alcohol linker, and a terminal hydroxyl group, offers a versatile scaffold for the synthesis of more complex molecules. The pyridine moiety provides a site for hydrogen bonding and metal coordination, the alkyne group allows for click chemistry reactions and further functionalization, and the primary alcohol can be readily oxidized or substituted.

Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical first step for any researcher or drug development professional. These parameters dictate the necessary conditions for handling, purification, reaction setup, and formulation, and provide essential insights into the substance's purity and intermolecular forces. This guide offers a detailed examination of the melting and boiling points of 3-(Pyridin-2-yl)prop-2-yn-1-ol, the methodologies for their experimental determination, and the scientific principles that govern these characteristics.

Core Physicochemical Properties

The physical state and thermal behavior of a compound are direct consequences of its molecular structure and the resulting intermolecular forces. 3-(Pyridin-2-yl)prop-2-yn-1-ol is a solid at room temperature, appearing as a light brown to brown substance.[1] This is in stark contrast to its simpler analog, propargyl alcohol (HC≡CCH₂OH), which is a colorless liquid.[2][3][4][5]

The key structural differences—the substitution of a terminal hydrogen with a pyridinyl group—introduce several factors that significantly increase the strength of intermolecular interactions:

-

Increased Molecular Weight and Surface Area: The addition of the pyridine ring increases the molecular weight from 56.06 g/mol for propargyl alcohol to 133.15 g/mol , leading to stronger London dispersion forces.[1][6]

-

Dipole-Dipole Interactions: The electronegative nitrogen atom in the pyridine ring introduces a significant dipole moment, enhancing intermolecular electrostatic attractions.

-

Hydrogen Bonding: Like propargyl alcohol, the terminal hydroxyl group is a potent hydrogen bond donor and acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor, further strengthening the intermolecular network.

These enhanced forces require more thermal energy to overcome, resulting in a significantly higher melting point and boiling point compared to simpler alkynols.

Data Summary

| Property | Value | Source(s) |

| Chemical Name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | [1] |

| Synonyms | 3-(2-Pyridyl)-2-propyn-1-ol | [1][7] |

| CAS Number | 29768-03-4 | [1] |

| Molecular Formula | C₈H₇NO | [1][8] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Light brown to brown Solid | [1] |

| Melting Point | 85 °C | [1] |

| Boiling Point | 125 °C at 3 Torr (3 mmHg) | [1] |

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points serves two primary functions in a research setting: identification and purity assessment. A sharp, well-defined melting point is a strong indicator of a pure substance, whereas a broad melting range suggests the presence of impurities. The boiling point is crucial for purification via distillation.

Melting Point Determination: The Capillary Method

The most common and reliable method for determining the melting point of a solid organic compound is using a calibrated melting point apparatus. This technique relies on heating a small sample packed into a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs.

This protocol is self-validating through the use of a calibrated instrument and the observation of a sharp melting range. The calibration with known standards ensures the accuracy of the temperature reading. A sharp melting range (typically < 2 °C) provides confidence in the sample's purity. If a broad range is observed, it necessitates further purification of the material before proceeding with its use in subsequent applications.

-

Sample Preparation: Ensure the 3-(Pyridin-2-yl)prop-2-yn-1-ol sample is completely dry and finely powdered. A small amount is tapped into the open end of a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Initial Run): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approximate the melting point. Note the temperature at which the sample melts.

-

Accurate Determination (Second Run): Allow the apparatus to cool. Prepare a new sample and place it in the instrument. Set the temperature to ramp quickly to about 15-20 °C below the approximated melting point.

-

Slow Heating and Observation: Decrease the heating rate to 1-2 °C/min. Carefully observe the sample.

-

Record the Range:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has transformed into a clear liquid.

-

The melting point is reported as the range T₁ – T₂. For pure 3-(Pyridin-2-yl)prop-2-yn-1-ol, this should be close to 85 °C.[1]

-

Caption: Workflow for determining the melting point of a solid sample.

Boiling Point Determination at Reduced Pressure

The reported boiling point of 125 °C is at a reduced pressure of 3 Torr.[1] This indicates that 3-(Pyridin-2-yl)prop-2-yn-1-ol likely has a high boiling point at atmospheric pressure and may be susceptible to decomposition at elevated temperatures. Therefore, vacuum distillation is the required method for both purification and boiling point determination.

Performing distillation under vacuum lowers the pressure above the liquid, allowing it to boil at a much lower temperature. This prevents thermal degradation of the compound. The protocol's validity is confirmed by observing a stable boiling temperature at a constant, controlled pressure. A fluctuating temperature or pressure indicates leaks in the system or the presence of volatile impurities.

-

Apparatus Setup: Assemble a microscale vacuum distillation apparatus (e.g., a Hickman still) with a small stir bar, a heat source (heating mantle or oil bath), and a thermometer. Ensure all glass joints are properly sealed with vacuum grease.

-

Connect to Vacuum: Connect the apparatus to a vacuum pump via a cold trap (e.g., cooled with dry ice/acetone) and a vacuum gauge (manometer) to monitor the pressure.

-

Sample Introduction: Place a small amount (e.g., 1-2 mL) of the crude 3-(Pyridin-2-yl)prop-2-yn-1-ol into the distillation flask.

-

Evacuation: Turn on the vacuum pump and allow the system to evacuate to the desired pressure (e.g., 3 Torr).

-

Heating and Distillation: Begin stirring and gently heat the sample. Observe the temperature.

-

Record the Boiling Point: When the liquid begins to boil and a ring of refluxing condensate is established on the walls of the apparatus, record the stable temperature reading on the thermometer and the corresponding pressure from the vacuum gauge. This is the boiling point at that specific pressure.

-

Collection: The purified distillate will collect in the collar of the Hickman still, from which it can be recovered after the system has cooled and been carefully returned to atmospheric pressure.

Caption: Workflow for determining boiling point via vacuum distillation.

Significance in Research and Drug Development

-

Purity Assessment: The melting point is a primary, cost-effective indicator of purity. A sharp melting point at 85 °C provides confidence that the synthesized material is suitable for use in sensitive applications like biological assays or as a precursor in a multi-step synthesis.

-

Purification Strategy: The boiling point data is essential for developing purification protocols. Knowing that the compound can be distilled at 125 °C under a moderate vacuum allows for the effective removal of non-volatile impurities or solvents with different boiling points.

-